木犀草素

描述

Auraptenol is a bioactive compound that has garnered interest in various scientific studies due to its unique molecular structure and potential therapeutic properties. It is synthesized from various plant species, mainly from the Rutaceae and Umbeliferae (Apiaceae) families, which include many edible fruits and vegetables such as lemons, grapefruits, and oranges. This compound has been isolated from plants belonging to many genera of the Rutaceae family and is known for its pharmacological properties, including anti-inflammatory, anti-oxidant, and chemopreventive activities (Genovese & Epifano, 2011).

Synthesis Analysis

Auraptenol synthesis has been a subject of research to develop efficient methods for its production. The chemical synthesis of Auraptenol involves the Williamson reaction with geranyl bromide and self-made umbelliferone as raw materials. This method is noted for its simplicity, ease of purification, and high yield, making it suitable for industrial development (Feng Shi-yan, 2014).

Molecular Structure Analysis

The absolute configuration of Auraptenol has been determined through various studies. It has been found to possess an S configuration at C-2′, with its structure confirmed by extensive molecular analysis including NMR and IR spectroscopy. This detailed understanding of its molecular structure aids in the exploration of its biological activities and therapeutic potential (Barik et al., 1983).

Chemical Reactions and Properties

Research has identified several process-related impurities in chemically synthesized Auraptenol, highlighting the importance of precise control over its synthesis process. These impurities were structurally characterized, and their synthesis was validated for quality control in pharmaceutical applications. Such studies underscore the complex chemical nature of Auraptenol and the need for meticulous synthesis and characterization protocols (Yan-gang Li et al., 2011).

Physical Properties Analysis

Auraptenol's physical properties, such as solubility and stability, are crucial for its application in various domains. While specific studies focusing exclusively on the physical properties of Auraptenol were not highlighted, understanding these properties is essential for its formulation and use in pharmacological and therapeutic contexts.

Chemical Properties Analysis

Auraptenol exhibits several chemical properties that contribute to its biological activity. Its structure allows for interaction with various biological targets, influencing cellular pathways involved in inflammation, cell growth, and apoptosis. These interactions underlie its pharmacological properties, including its roles as an anti-inflammatory and antioxidant agent, and its potential in cancer chemoprevention (Genovese & Epifano, 2011).

科学研究应用

抗抑郁作用

木犀草素已被发现对抑郁症小鼠模型具有抗抑郁作用 . 在强迫游泳实验和悬尾实验中,这两种经过验证的抑郁症模型中,木犀草素呈剂量依赖性地减少了不动时间 . 选择性5-羟色胺5-HT1A受体拮抗剂能显著逆转木犀草素的抗抑郁作用 .

抗癌剂

木犀草素是一种生物活性单萜香豆素,可以调节控制细胞生长、炎症和凋亡的细胞内信号通路 . 它对几种癌细胞系的增殖、肿瘤发生和生长具有抑制作用和化学预防作用 . 它通过靶向不同的细胞信号通路,如细胞因子、调节细胞增殖的基因、生长因子、转录因子和凋亡,来发挥抗癌作用 .

抗痛觉过敏作用

据报道,木犀草素在小鼠化疗药物长春新碱诱导的神经性疼痛模型中具有抗痛觉过敏作用 . 研究发现,木犀草素呈剂量依赖性地逆转机械性痛觉过敏 .

抗氧化活性

已被发现木犀草素具有抗氧化活性等药理作用 . 这种特性可能在氧化应激起主要作用的疾病中发挥益处。

抗菌和抗真菌特性

据报道,木犀草素具有抗菌和抗真菌特性 . 这使其成为开发新型抗菌剂的潜在候选药物。

抗炎特性

已被发现木犀草素具有抗炎特性 . 这可能使其在炎症性疾病的治疗中发挥作用。

作用机制

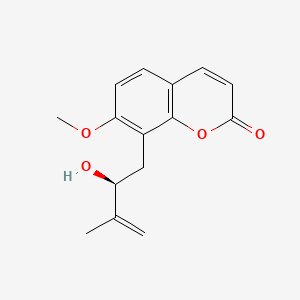

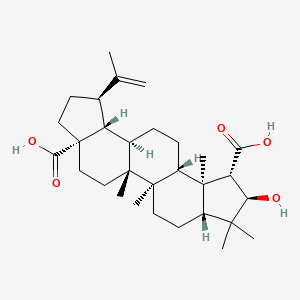

Auraptenol, also known as “8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one”, is a bioactive monoterpene coumarin . This article will cover the mechanism of action of Auraptenol, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Auraptenol primarily targets the serotonin 5-HT1A receptors and the JNK/p38 MAPK signal pathways . These targets play crucial roles in controlling cell growth, inflammation, and apoptosis .

Mode of Action

Auraptenol interacts with its targets by binding to the serotonin 5-HT1A receptors . This interaction leads to a dose-dependent reversion of mechanical hyperalgesia in mice . The anti-hyperalgesic effect of Auraptenol can be significantly blocked by a selective serotonin 5-HT1A receptor antagonist, indicating that its action is primarily mediated by 5-HT1A receptors .

Biochemical Pathways

Auraptenol affects the JNK/p38 MAPK signal pathways . It induces programmed cell death and endogenous ROS production . This leads to an increase in Bax and a decrease in Bcl-2 levels, which are key players in the regulation of apoptosis .

Result of Action

Auraptenol’s action results in significant reduction in the viability of certain cancer cells, such as human LNCaP prostate carcinoma cells . It induces apoptotic cell death, associated with an increase in Bax and a decrease in Bcl-2 levels . It also induces an increase in ROS production in a dose-dependent manner .

Action Environment

It’s worth noting that the compound is isolated from many edible fruits and vegetables of the genus ferula and citrus , suggesting that its natural environment could potentially influence its properties and efficacy.

未来方向

生化分析

Biochemical Properties

Auraptenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Auraptenol has been shown to modulate the activity of glutathione S-transferase, an enzyme involved in detoxification processes . Additionally, Auraptenol interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . These interactions are primarily through binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

Auraptenol exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Auraptenol influences cell function by modulating cell signaling pathways, including the MAPK and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, Auraptenol impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and enhancing antioxidant defenses .

Molecular Mechanism

The molecular mechanism of Auraptenol involves several key processes. Auraptenol binds to specific receptors, such as the serotonin 5-HT1A receptor, leading to the modulation of downstream signaling pathways . It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation . Additionally, Auraptenol induces changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the biological effects of Auraptenol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Auraptenol have been observed to change over time. Auraptenol exhibits stability under specific storage conditions, maintaining its biological activity for extended periods . It may undergo degradation under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Auraptenol can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Auraptenol vary with different dosages in animal models. At lower doses, Auraptenol has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .

Metabolic Pathways

Auraptenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . Auraptenol also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to the overall metabolic profile of Auraptenol and its biological effects.

Transport and Distribution

Auraptenol is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with transporters such as the organic anion-transporting polypeptide (OATP), facilitating its uptake into cells . Auraptenol’s distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes . These factors determine its localization and accumulation in specific tissues.

Subcellular Localization

Auraptenol exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Auraptenol’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This subcellular distribution is crucial for its biological activity and effectiveness.

属性

IUPAC Name |

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRYWNOKPJENY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221-43-8 | |

| Record name | Auraptenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

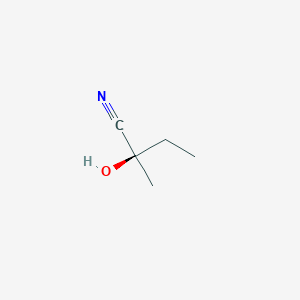

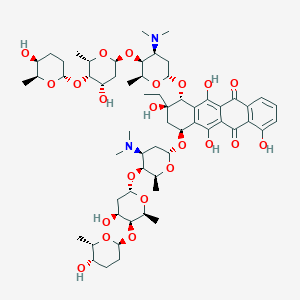

![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)

methanone](/img/structure/B1253434.png)